molecular formula C10H10F3N3O3 B1427983 2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS No. 873450-23-8

2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B1427983
CAS No.: 873450-23-8
M. Wt: 277.2 g/mol
InChI Key: QIWOWAMUXJGBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a high-value chemical building block for research and development in medicinal and agrochemical chemistry. The compound integrates two privileged pharmacophores known to enhance biological activity: the morpholine ring and the trifluoromethylpyrimidine scaffold . The morpholine moiety is a ubiquitous structure in medicinal chemistry, frequently employed to improve the potency and pharmacokinetic properties of drug candidates by engaging in molecular interactions with target proteins such as kinases . Concurrently, the trifluoromethylpyrimidine core is a recognized active fragment in pesticide chemistry, contributing to a wide spectrum of activities including antiviral and antifungal effects . This unique combination makes this compound a promising intermediate for the design and synthesis of novel therapeutic agents, particularly in oncology research where analogous morpholine-containing structures have shown potent antitumor activities and inhibitory effects on targets like PI3Kα . In agrochemical research, derivatives of trifluoromethylpyrimidine have demonstrated significant efficacy against various plant pathogens, offering a potential pathway for developing new crop protection agents with novel modes of action . This product is intended for use as a key synthetic precursor in exploratory research and is strictly for professional laboratory use.

Properties

IUPAC Name

2-morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3O3/c11-10(12,13)7-6(8(17)18)5-14-9(15-7)16-1-3-19-4-2-16/h5H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWOWAMUXJGBCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactionsThe final step involves the carboxylation of the pyrimidine ring to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .

Scientific Research Applications

2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the morpholine group can modulate its solubility and bioavailability. The carboxylic acid group may participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

2-Morpholin-4-yl-pyrimidine-5-carboxylic Acid (CAS 253315-05-8)
  • Structure : Lacks the CF₃ group at position 4.
  • Properties : Lower molecular weight (209.21 g/mol) and reduced hydrophobicity compared to the target compound.
  • Significance : Highlights the role of the CF₃ group in enhancing lipophilicity and bioactivity .
2-(Diethylamino)-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
  • Structure: Diethylamino replaces morpholine at position 2.
2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid (CAS 149771-23-3)
  • Structure: Amino group at position 2.
  • Properties: Smaller molecular weight (207.11 g/mol) and higher hydrogen-bonding capacity (2 donors vs. 1 in the target compound) .

Substituent Variations at Position 4

4-Hydroxy-2-(methylsulfanyl)pyrimidine-5-carboxylic Acid Ethyl Ester
  • Structure : Hydroxy at position 4, methylsulfanyl at position 2.
  • Synthesis : Derived from S-methylisothiourea and diethyl ethoxymethyl ethylene maleate .
  • Significance : Demonstrates how esterification at position 5 affects bioavailability compared to carboxylic acid derivatives.
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid
  • Structure : CF₃ at position 2 and pyridinyl at position 4.
  • Synthesis : Suzuki coupling with boronic acids introduces aromatic substituents .
  • Activity : The pyridinyl group may enhance binding to aromatic-rich enzyme pockets (e.g., kinases).
4-Methyl-2-phenylpyrimidine-5-carboxylic Acid Derivatives
  • Example: 4-Methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylic acid.

Variations at Position 5

Ethyl 2-(methylsulfanyl)-4-(morpholin-4-yl)pyrimidine-5-carboxylate (CAS 100318-76-1)
  • Structure : Ethyl ester at position 5.
  • Significance : Ester derivatives are often prodrugs, hydrolyzed in vivo to the active carboxylic acid form .
4-(Trifluoromethyl)-2-(methylthio)pyrimidine-5-carboxylic Acid
  • Structure : Methylthio at position 2, CF₃ at position 4.
  • Properties : Higher logP (estimated ~2.5) due to the methylthio group, suggesting greater membrane permeability .

Biological Activity

2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS No. 873450-23-8) is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with a morpholine group, trifluoromethyl group, and a carboxylic acid moiety. Its molecular formula is C10H10F3N3O3C_{10}H_{10}F_3N_3O_3 with a molecular weight of 277.20 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and potential binding affinity to biological targets.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. The final step generally includes the carboxylation of the pyrimidine ring to introduce the carboxylic acid group.

Industrial Production

Industrial methods for producing this compound often utilize optimized reaction conditions involving catalysts, controlled temperatures, and specific solvents to maximize yield and purity.

The biological activity of this compound is primarily attributed to its unique structural features:

  • Binding Affinity : The trifluoromethyl group increases binding affinity to specific enzymes and receptors.
  • Solubility Modulation : The morpholine group enhances solubility and bioavailability.
  • Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding with biological molecules, facilitating interactions with target sites .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown strong inhibitory effects on cell proliferation in various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line) with an IC50 value of approximately 0.126 μM. This indicates a significant selectivity for cancer cells over normal cells .

Inhibition of Metastasis

In vivo studies demonstrated that treatment with this compound inhibited lung metastasis in mouse models more effectively than known compounds such as TAE226. This suggests its potential as a therapeutic agent in preventing cancer spread .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(Trifluoromethyl)pyridine-4-carboxylic acidLacks morpholine groupModerate anticancer activity
2-(Trifluoromethyl)pyrimidine derivativesSimilar core structureVaries based on substituents

This compound stands out due to its unique combination of functional groups, which contribute to its enhanced biological properties compared to structurally similar compounds .

Case Studies and Research Findings

  • Cell Proliferation Inhibition : A study reported that this compound exhibited significant inhibition of cell growth in MDA-MB-231 cells, demonstrating a nearly 20-fold selectivity over non-cancerous MCF10A cells .
  • Metastatic Inhibition : In experimental models, it was found to effectively reduce metastatic nodules in mice injected with cancer cells, indicating its potential role in cancer therapy .
  • MMP Inhibition : The compound also showed promising activity against matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis and tissue remodeling .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling of morpholine with a trifluoromethyl-substituted pyrimidine core. Key intermediates, such as ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, are often generated via hydrolysis or condensation reactions. Intermediates are characterized using HPLC for purity assessment and NMR spectroscopy (¹H, ¹³C) for structural confirmation . For example, morpholine introduction may require refluxing in polar aprotic solvents (e.g., DMF) under nitrogen to prevent decomposition .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., morpholine integration at δ ~3.5–3.7 ppm for methylene groups) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .

Q. What are the key physicochemical properties (e.g., pKa, Log P) of this compound, and how are they determined experimentally?

The trifluoromethyl group lowers the pKa of the carboxylic acid (estimated ~2.5–3.0) due to electron-withdrawing effects, measured via potentiometric titration. Log P (lipophilicity) is determined using shake-flask or HPLC-based methods, with values typically ~1.5–2.0, reflecting moderate hydrophobicity. Comparative data for analogs (e.g., 2-amino-4-trifluoromethylpyrimidine-5-carboxylic acid) show pKa = 2.8 and Log P = 1.2 .

Advanced Research Questions

Q. How does the presence of the morpholine ring influence the compound’s physicochemical properties and biological interactions compared to other substituents?

The morpholine ring enhances solubility via its oxygen atom’s hydrogen-bonding capacity, while its conformational flexibility improves binding to enzymes (e.g., kinases). Compared to thiomorpholine or piperazine analogs, morpholine reduces basicity (pKa ~5.5 vs. ~8–9 for piperazine), minimizing off-target interactions. Structural studies show morpholine’s chair conformation stabilizes π-stacking with aromatic residues in target proteins .

Q. What strategies can resolve contradictions in reported biological activities of derivatives with varying substituents on the pyrimidine ring?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using a standardized assay (e.g., kinase inhibition IC50). For instance, replacing trifluoromethyl with methylthio reduces potency by 10-fold due to decreased electron-withdrawing effects .
  • Crystallographic Studies : Resolve binding mode discrepancies. A derivative with 4-chlorobenzyl substitution showed altered dihedral angles in the pyrimidine ring, weakening hydrophobic interactions .

Q. How do electron-withdrawing groups like trifluoromethyl affect the reactivity of the pyrimidine ring in nucleophilic substitution reactions?

The trifluoromethyl group activates the pyrimidine ring at the 4- and 6-positions by withdrawing electron density, facilitating nucleophilic substitution. For example, amination at the 4-position proceeds at 80°C in DMSO with NH3, while non-fluorinated analogs require higher temperatures (>100°C) . Kinetic studies show a 3-fold rate increase compared to methyl-substituted analogs .

Q. How can computational modeling be integrated with experimental data to predict the impact of trifluoromethyl and morpholinyl groups on target binding?

  • Docking Simulations : Use crystal structures (e.g., PDB 4XYZ) to model morpholine’s interaction with catalytic lysine residues.
  • Molecular Dynamics (MD) : Simulate trifluoromethyl’s role in stabilizing hydrophobic pockets. A 10-ns MD trajectory showed 30% tighter binding energy (-9.2 kcal/mol) compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.